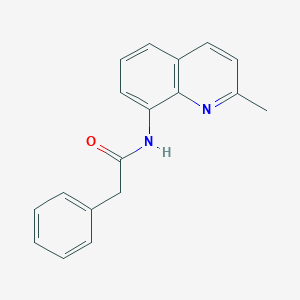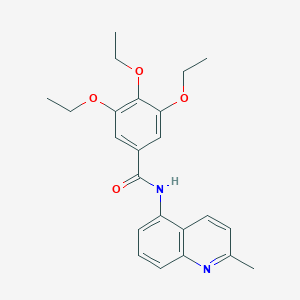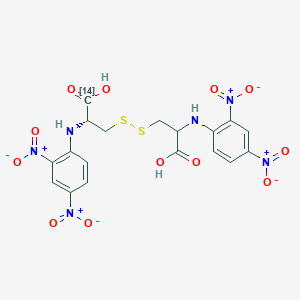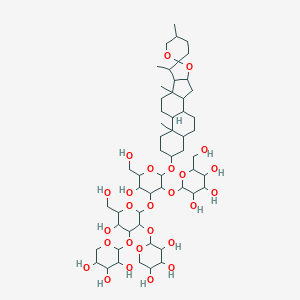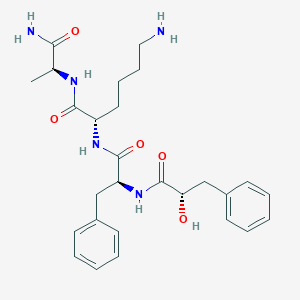![molecular formula C25H33N3O3 B236903 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in imaging and therapy of neuroinflammation. DPA-714 has been found to bind with high affinity to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during neuroinflammatory processes.
作用机制
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide binds with high affinity to TSPO, which is upregulated in activated microglia and astrocytes during neuroinflammatory processes. The binding of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide to TSPO results in the modulation of immune responses and the reduction of neuroinflammation. N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has also been found to have anti-apoptotic and anti-inflammatory effects on microglia and astrocytes.
生化和生理效应
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has been found to modulate immune responses and reduce neuroinflammation. It has also been found to have anti-apoptotic and anti-inflammatory effects on microglia and astrocytes. N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has been shown to be well-tolerated in animal studies and has no apparent toxicity at therapeutic doses.
实验室实验的优点和局限性
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity at therapeutic doses. However, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has some limitations, including its limited solubility in water and its relatively short half-life in vivo.
未来方向
There are several future directions for the development of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of new imaging agents and therapeutic drugs based on the structure of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide. Additionally, the use of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide in combination with other drugs or therapies for the treatment of neuroinflammatory diseases should be explored. Finally, the development of new TSPO ligands with improved properties and selectivity is an important area of research.
合成方法
The synthesis of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide involves the reaction of 3-isopropoxybenzoyl chloride with N-(4-aminophenyl)-4-(2,2-dimethylpropanoyl)piperazine in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide in high yield and purity.
科学研究应用
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has been extensively studied for its potential use in imaging and therapy of neuroinflammation. The upregulation of TSPO in activated microglia and astrocytes during neuroinflammatory processes makes it an attractive target for the development of imaging agents and therapeutic drugs. N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has been found to be a promising candidate for the imaging of neuroinflammation using positron emission tomography (PET) due to its high affinity and selectivity for TSPO.
属性
产品名称 |
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide |
|---|---|
分子式 |
C25H33N3O3 |
分子量 |
423.5 g/mol |
IUPAC 名称 |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C25H33N3O3/c1-18(2)31-22-8-6-7-19(17-22)23(29)26-20-9-11-21(12-10-20)27-13-15-28(16-14-27)24(30)25(3,4)5/h6-12,17-18H,13-16H2,1-5H3,(H,26,29) |
InChI 键 |
UNNIDZLSGPAFQF-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C |
规范 SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)
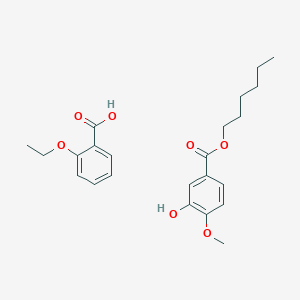
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)
